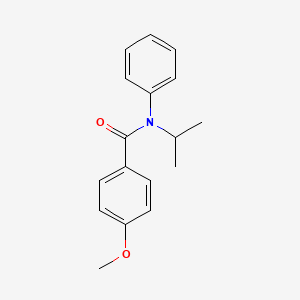![molecular formula C24H18BrFN2O5S B12010420 methyl 2-{2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010420.png)
methyl 2-{2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is quite a mouthful, but let’s break it down. It belongs to the thiazole class and contains a pyrrole ring fused to a thiazole ring.
- Structurally, it features a 4-bromophenyl group, a 3-fluoro-4-methylphenylcarbonyl group, and a 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl group.
- This compound exhibits interesting pharmacological properties, making it relevant for further exploration.
Métodos De Preparación
Synthetic Routes: While specific literature on this exact compound may be scarce, we can infer synthetic routes based on related structures. A typical approach might involve thiazole ring formation followed by functional group modifications.
Reaction Conditions: These could include cyclization reactions, carbonylation, and bromination steps.
Industrial Production: Unfortunately, industrial-scale production methods are not well-documented. academic research often informs industrial processes.
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on reaction conditions, but potential products include derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).
Industry: Consider applications in materials science or agrochemicals.
Mecanismo De Acción
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Bioavailability: Understand how it enters cells and tissues.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features (e.g., specific functional groups, hybrid ring system).
Similar Compounds: While I don’t have direct access to databases, you can explore related thiazole derivatives, such as other pyrrole-thiazole hybrids or compounds with similar substituents.
Remember, this compound’s full potential awaits further research, and its unique structure promises exciting applications across scientific disciplines
Propiedades
Fórmula molecular |
C24H18BrFN2O5S |
|---|---|
Peso molecular |
545.4 g/mol |
Nombre IUPAC |
methyl 2-[(3Z)-2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18BrFN2O5S/c1-11-4-5-14(10-16(11)26)19(29)17-18(13-6-8-15(25)9-7-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17- |
Clave InChI |
ZFVPXXWDWXDNIX-ZPHPHTNESA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Br)/O)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010352.png)
![(5Z)-3-sec-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010365.png)

![N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12010386.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010393.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12010395.png)
![N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B12010399.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010409.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-bromophenyl)acetamide](/img/structure/B12010412.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12010416.png)
![2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010417.png)
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010418.png)
